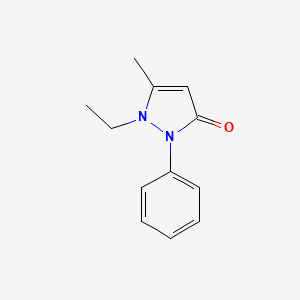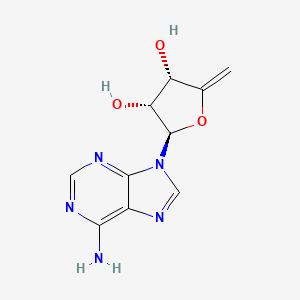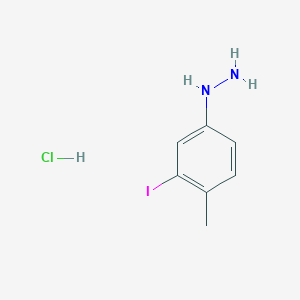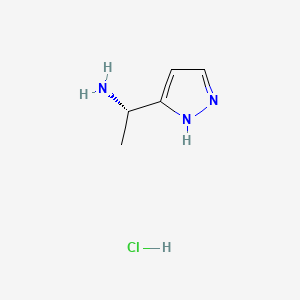![molecular formula C12H15Cl2NO B11747147 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one](/img/structure/B11747147.png)
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication in cancer cells .
Preparation Methods
The synthesis of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one typically involves the reaction of 3-aminoacetophenone with 2-chloroethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 2-chloroethyl chloroformate to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly DNA replication and repair.
Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The primary mechanism of action of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is essential for DNA replication and cell division. As a result, the compound effectively inhibits the proliferation of rapidly dividing cancer cells .
Comparison with Similar Compounds
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one is unique compared to other nitrogen mustard derivatives due to its specific structure and reactivity. Similar compounds include:
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
1-[3-[bis(2-chloroethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H15Cl2NO/c1-10(16)11-3-2-4-12(9-11)15(7-5-13)8-6-14/h2-4,9H,5-8H2,1H3 |
InChI Key |
UWWIVSDHJKBHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747071.png)


![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11747092.png)
![1-ethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747098.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11747103.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747127.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747128.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747136.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747139.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747144.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747146.png)
